Benzyl phenyl sulfoxide
Overview
Description
Benzyl phenyl sulfoxide is an organic compound with the molecular formula C₁₃H₁₂OS. It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to a benzyl and a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Benzyl phenyl sulfoxide, also known as (benzylsulfinyl)benzene, is a chemical compound with the formula C13H12OS
Target of Action
It’s known that sulfoxides, in general, can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that sulfoxides can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Sulfoxides are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The molecular weight of the compound is 216299 , which might influence its absorption and distribution in the body.
Result of Action
Some studies suggest that certain sulfoxides may have antitumor effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound has a fusion temperature of 393K , which might affect its stability under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phenyl sulfoxide can be synthesized through the oxidation of benzyl phenyl sulfide. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar oxidation processes but on a larger scale. The use of heterogeneous catalysts, such as magnetic nanoparticles, has been explored to enhance the efficiency and selectivity of the oxidation process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form benzyl phenyl sulfone.
Reduction: The compound can be reduced back to benzyl phenyl sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), oxone.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Benzyl phenyl sulfone.
Reduction: Benzyl phenyl sulfide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Benzyl phenyl sulfoxide has diverse applications in scientific research:
Comparison with Similar Compounds
Benzyl phenyl sulfide: The precursor to benzyl phenyl sulfoxide, differing by the oxidation state of the sulfur atom.
Benzyl phenyl sulfone: The fully oxidized form of benzyl phenyl sulfide.
Methyl phenyl sulfoxide: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzenesulfinylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGAWABXWMRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286328 | |
Record name | Benzyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-82-9 | |
Record name | MLS002707255 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC44777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl phenyl sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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